17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate
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Overview
Description
17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate: is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves multiple steps. One common method starts with the precursor 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate. This compound undergoes a series of chemical reactions, including esterification and amidation, to introduce the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-oxo derivatives, while reduction may produce 17-hydroxy derivatives .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar steroidal compounds .
Biology: In biological research, it is used to study the effects of steroidal compounds on cellular processes and receptor interactions .
Medicine: The compound has potential therapeutic applications due to its structural similarity to corticosteroids. It may be investigated for anti-inflammatory and immunosuppressive properties .
Industry: In the pharmaceutical industry, it is used in the development and testing of new steroidal drugs .
Mechanism of Action
The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves binding to specific steroid receptors in the body. This binding triggers a cascade of molecular events that modulate gene expression and protein synthesis, leading to the compound’s biological effects . The molecular targets include glucocorticoid receptors, which play a role in regulating inflammation and immune responses .
Comparison with Similar Compounds
- 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 11β,20-Dihydroxy-3-oxopregna-4,17(20)-dien-21-al
Uniqueness: What sets 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety distinguishes it from other similar steroidal compounds and may enhance its receptor binding affinity and biological activity .
Properties
Molecular Formula |
C33H43NO6 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C33H43NO6/c1-31-16-12-24(35)20-23(31)8-9-25-26(31)13-17-32(2)27(25)14-18-33(32,39)28(36)21-40-30(38)11-10-29(37)34-19-15-22-6-4-3-5-7-22/h3-7,20,25-27,39H,8-19,21H2,1-2H3,(H,34,37)/t25-,26+,27+,31+,32+,33+/m1/s1 |
InChI Key |
SQZLURXSKWOJNM-MXCDKWNYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
Origin of Product |
United States |
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